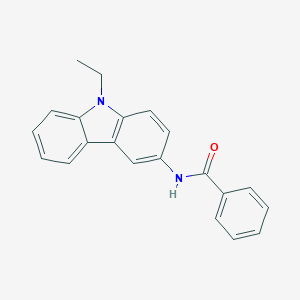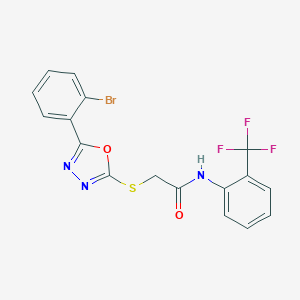![molecular formula C19H19N3O2S B409494 N-(3,5-dimethylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B409494.png)
N-(3,5-dimethylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a complex organic compound that features a combination of aromatic rings, an oxadiazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Thioether Formation: : The oxadiazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the thiol and facilitate nucleophilic substitution.
-
Acetamide Formation: : The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the oxadiazole ring or the acetamide group. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common, with reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: Br₂, HNO₃, H₂SO₄
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives, amines
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-dimethylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity in other compounds. Research may focus on its efficacy and safety as a pharmaceutical agent.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring could play a role in binding to specific molecular targets, while the sulfanyl and acetamide groups may influence the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N-(3,5-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N-(3,5-dimethylphenyl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Uniqueness
N-(3,5-dimethylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is unique due to the specific substitution pattern on its aromatic rings and the presence of the oxadiazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The methyl groups on the phenyl rings may influence its reactivity and interactions with other molecules, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19N3O2S/c1-12-4-6-15(7-5-12)18-21-22-19(24-18)25-11-17(23)20-16-9-13(2)8-14(3)10-16/h4-10H,11H2,1-3H3,(H,20,23) |
InChI Key |
DYBSACWALGDCNL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B409411.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B409413.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B409414.png)
![5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B409417.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B409418.png)
![2-[{6-Amino-7-nitro-2,1,3-benzoxadiazol-4-yl}(methyl)amino]ethanol](/img/structure/B409419.png)
![(5E)-5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B409421.png)

![N-[2-(4-Amino-phenylamino)-4'-methyl-[4,5']bithiazolyl-2'-yl]-benzamide](/img/structure/B409423.png)
![(5E)-5-{[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B409426.png)
![(5E)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B409427.png)
![N-[4-(diethylamino)phenyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amine](/img/structure/B409429.png)
![N1,N1-DIETHYL-N4-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE](/img/structure/B409430.png)

